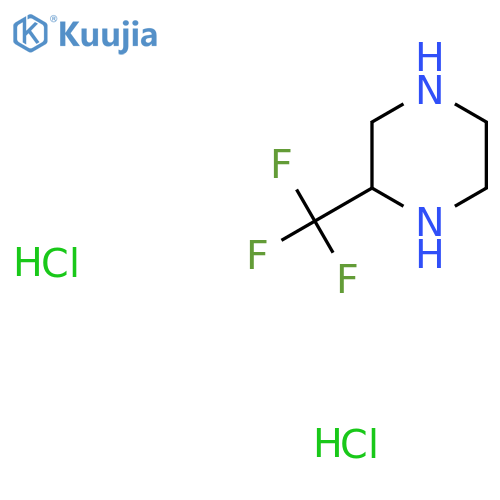Cas no 1956341-90-4 (2-(Trifluoromethyl)piperazine dihydrochloride)

1956341-90-4 structure
商品名:2-(Trifluoromethyl)piperazine dihydrochloride
2-(Trifluoromethyl)piperazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)piperazine dihydrochloride
-
- インチ: 1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H
- InChIKey: FWKQCSXZPHHOPQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.FC(C1CNCCN1)(F)F
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 112
- トポロジー分子極性表面積: 24.1
2-(Trifluoromethyl)piperazine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1605310-0.1g |
2-(trifluoromethyl)piperazine dihydrochloride |
1956341-90-4 | 95% | 0.1g |
$49.0 | 2023-06-04 | |
| Enamine | EN300-1605310-5000mg |
2-(trifluoromethyl)piperazine dihydrochloride |
1956341-90-4 | 95.0% | 5000mg |
$551.0 | 2023-09-23 | |
| Enamine | EN300-1605310-1000mg |
2-(trifluoromethyl)piperazine dihydrochloride |
1956341-90-4 | 95.0% | 1000mg |
$142.0 | 2023-09-23 | |
| 1PlusChem | 1P0221IQ-500mg |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 500mg |
$192.00 | 2024-06-17 | |
| Aaron | AR0221R2-250mg |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 250mg |
$101.00 | 2025-02-14 | |
| Aaron | AR0221R2-5g |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 5g |
$731.00 | 2025-02-14 | |
| 1PlusChem | 1P0221IQ-50mg |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 50mg |
$100.00 | 2024-06-17 | |
| 1PlusChem | 1P0221IQ-10g |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 10g |
$1377.00 | 2024-06-17 | |
| 1PlusChem | 1P0221IQ-1g |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 1g |
$231.00 | 2024-06-17 | |
| 1PlusChem | 1P0221IQ-5g |
2-(trifluoromethyl)piperazinedihydrochloride |
1956341-90-4 | 95% | 5g |
$743.00 | 2024-06-17 |
2-(Trifluoromethyl)piperazine dihydrochloride 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
1956341-90-4 (2-(Trifluoromethyl)piperazine dihydrochloride) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
